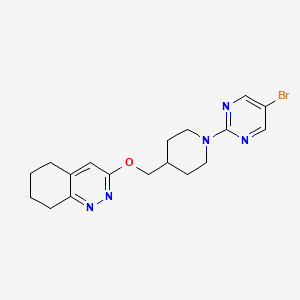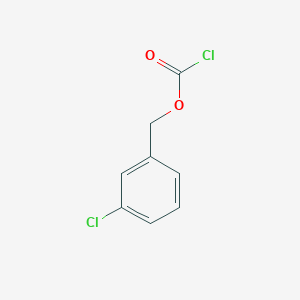
Carbonochloridate de 3-chlorobenzyl
Vue d'ensemble
Description
3-Chlorobenzyl carbonochloridate is an organic compound that belongs to the class of chloroformates. It is a derivative of benzyl chloroformate, where a chlorine atom is substituted at the third position of the benzyl ring. This compound is commonly used in organic synthesis, particularly for the protection of amine groups.
Applications De Recherche Scientifique
3-Chlorobenzyl carbonochloridate is widely used in scientific research for various applications:
Chemistry: Used as a reagent for the protection of amine groups in peptide synthesis.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and polymers.
Safety and Hazards
Mécanisme D'action
Target of Action
3-Chlorobenzyl carbonochloridate is a chemical compound that primarily targets amines in organic synthesis . Amines play a crucial role in the formation of various organic compounds, including proteins, alkaloids, and dyes.
Mode of Action
The compound interacts with its targets by introducing the benzyloxycarbonyl protecting group for amines . This process suppresses the nucleophilic and basic properties of the nitrogen lone pair in amines, thereby controlling their reactivity .
Biochemical Pathways
The introduction of the benzyloxycarbonyl protecting group is a key step in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Pharmacokinetics
It is known that the compound is a water-sensitive oily colorless liquid . It degrades in contact with water, which may affect its bioavailability .
Result of Action
The primary result of the action of 3-Chlorobenzyl carbonochloridate is the successful introduction of the benzyloxycarbonyl protecting group for amines . This allows for controlled peptide chemical synthesis, which was the dominant procedure used worldwide for twenty years until the 1950s .
Action Environment
The efficacy and stability of 3-Chlorobenzyl carbonochloridate are influenced by environmental factors. As a water-sensitive compound, its stability and efficacy can be compromised in a humid environment . Therefore, it is typically stored in a dry environment to maintain its stability .
Analyse Biochimique
Biochemical Properties
3-Chlorobenzyl carbonochloridate may interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chlorobenzyl carbonochloridate can be synthesized by treating 3-chlorobenzyl alcohol with phosgene. The reaction is typically carried out in an inert atmosphere to prevent the hydrolysis of phosgene. The general reaction is as follows: [ \text{3-Chlorobenzyl alcohol} + \text{Phosgene} \rightarrow \text{3-Chlorobenzyl carbonochloridate} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of 3-chlorobenzyl carbonochloridate involves the use of phosgene gas in excess to minimize the formation of by-products such as carbonates. The reaction is conducted under controlled conditions to ensure safety and maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chlorobenzyl carbonochloridate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with amines to form carbamates.
Esterification: Reacts with alcohols to form carbonate esters.
Formation of Mixed Anhydrides: Reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions
Amines: Used in the presence of a base to absorb the HCl produced.
Alcohols: Typically reacted under anhydrous conditions to prevent hydrolysis.
Carboxylic Acids: Often used with a base to neutralize the HCl formed.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl chloroformate: Similar structure but without the chlorine substitution.
Methyl chloroformate: A simpler chloroformate ester used in similar reactions.
Fluorenylmethyloxycarbonyl chloride: Used for the protection of amine groups in peptide synthesis.
Uniqueness
3-Chlorobenzyl carbonochloridate is unique due to the presence of the chlorine atom, which can influence its reactivity and the properties of the resulting products. This makes it particularly useful in specific synthetic applications where the chlorine substitution is advantageous .
Propriétés
IUPAC Name |
(3-chlorophenyl)methyl carbonochloridate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNOKJAUAHDRQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39545-30-7 | |
| Record name | (3-chlorophenyl)methyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
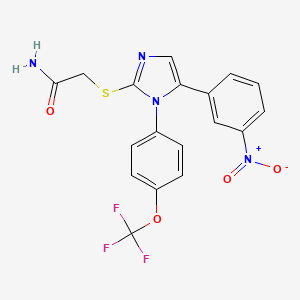
![[7-[(4-ethylphenyl)methylsulfanyl]-5-(3-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2522411.png)

![2-(benzylsulfanyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide](/img/structure/B2522415.png)
![5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}methylidene)-1H-indol-2-one](/img/structure/B2522416.png)
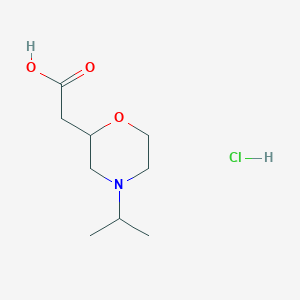

![1-[(3-chlorophenyl)methyl]-2-oxo-N-[(propylcarbamoyl)amino]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2522420.png)
![2-[(3,4-Dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid](/img/structure/B2522421.png)
![1-(4-chlorophenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2522422.png)
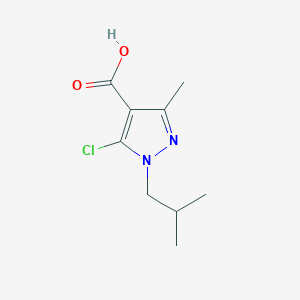

![N-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)benzamide](/img/structure/B2522428.png)
